1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride
Overview
Description
1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and an acetyl group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of action
Piperidine derivatives are known to interact with a variety of targets in the body. They are present in more than twenty classes of pharmaceuticals . The specific targets of “1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride” would depend on its specific structure and functional groups.
Mode of action
The mode of action of piperidine derivatives can vary widely depending on their specific structure and the target they interact with. Some piperidine derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptor sites .
Biochemical pathways
Piperidine derivatives can be involved in a variety of biochemical pathways, depending on their specific targets and mode of action. For example, some piperidine derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of action
The molecular and cellular effects of piperidine derivatives can vary widely depending on their specific targets and mode of action. For example, some piperidine derivatives have been found to have antiproliferation and antimetastatic effects on various types of cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory agents, and central nervous system (CNS) drugs.
Biological Studies: It is used in biological studies to investigate its effects on different biological pathways and targets.
Chemical Research: The compound serves as a precursor for the synthesis of more complex molecules in chemical research.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Fluorophenyl)acetyl]piperidin-4-amine hydrochloride
- 1-[(4-Methylphenyl)acetyl]piperidin-4-amine hydrochloride
- 1-[(4-Bromophenyl)acetyl]piperidin-4-amine hydrochloride
Uniqueness
1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-(4-chlorophenyl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-11-3-1-10(2-4-11)9-13(17)16-7-5-12(15)6-8-16;/h1-4,12H,5-9,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSGWFGPLKWCNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)CC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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